2-(3-Aminopropanoylamino)-3-methylpentanoic acid
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Overview
Description
2-(3-Aminopropanoylamino)-3-methylpentanoic acid is a compound of significant interest in various scientific fields due to its unique structure and properties. This compound is a derivative of amino acids and has applications in chemistry, biology, medicine, and industry. Its structure consists of a 3-aminopropanoylamino group attached to a 3-methylpentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropanoylamino)-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentanoic acid with 3-aminopropanoic acid under specific conditions. The reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the two components. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One approach is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of the amide bond. This method offers advantages such as higher selectivity and milder reaction conditions compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropanoylamino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups .
Scientific Research Applications
2-(3-Aminopropanoylamino)-3-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in protein synthesis and its interactions with other biomolecules.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-(3-Aminopropanoylamino)-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and metabolism. It may also interact with receptors and signaling pathways, influencing cellular processes such as gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: A compound frequently used in the functionalization of surfaces with alkoxysilane molecules.
Uniqueness
2-(3-Aminopropanoylamino)-3-methylpentanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple scientific and industrial applications .
Properties
Molecular Formula |
C9H18N2O3 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-6(2)8(9(13)14)11-7(12)4-5-10/h6,8H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
GGUBVMQYYFJPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
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